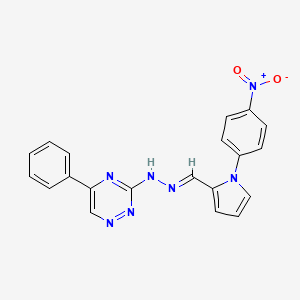![molecular formula C17H18N2O2 B5875438 2-[(4-phenylbutanoyl)amino]benzamide](/img/structure/B5875438.png)
2-[(4-phenylbutanoyl)amino]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-phenylbutanoyl)amino]benzamide, also known as PBA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PBA belongs to the class of amides and is commonly used as a research tool in various biochemical and physiological experiments.
作用機序
The mechanism of action of 2-[(4-phenylbutanoyl)amino]benzamide is not fully understood, but it is believed to involve the stabilization of misfolded proteins and the modulation of enzyme activity. 2-[(4-phenylbutanoyl)amino]benzamide has been shown to interact with the hydrophobic regions of misfolded proteins, preventing their aggregation and promoting their correct folding. 2-[(4-phenylbutanoyl)amino]benzamide has also been shown to inhibit the activity of HDACs and proteasomes, leading to changes in gene expression and protein degradation.
Biochemical and Physiological Effects:
2-[(4-phenylbutanoyl)amino]benzamide has been shown to have various biochemical and physiological effects. It has been shown to improve the folding and trafficking of misfolded proteins, leading to their increased activity and function. 2-[(4-phenylbutanoyl)amino]benzamide has also been shown to modulate the activity of enzymes involved in gene expression and protein degradation, leading to changes in cellular processes such as cell cycle regulation and apoptosis. Furthermore, 2-[(4-phenylbutanoyl)amino]benzamide has been shown to have anti-inflammatory and antioxidant properties, which may have therapeutic implications for various diseases.
実験室実験の利点と制限
2-[(4-phenylbutanoyl)amino]benzamide has several advantages as a research tool. It is relatively easy to synthesize and purify, and its high yield and purity make it suitable for various biochemical and physiological experiments. 2-[(4-phenylbutanoyl)amino]benzamide is also relatively stable and can be stored for extended periods without significant degradation. However, 2-[(4-phenylbutanoyl)amino]benzamide has some limitations. It is not very soluble in water, which may limit its use in aqueous solutions. Furthermore, 2-[(4-phenylbutanoyl)amino]benzamide has some potential toxicity, which may limit its use in vivo.
将来の方向性
There are several future directions for research on 2-[(4-phenylbutanoyl)amino]benzamide. One area of interest is the development of 2-[(4-phenylbutanoyl)amino]benzamide derivatives with improved solubility and bioavailability. Another area of interest is the investigation of the therapeutic potential of 2-[(4-phenylbutanoyl)amino]benzamide for various diseases, including cystic fibrosis and Alzheimer's disease. Furthermore, the mechanism of action of 2-[(4-phenylbutanoyl)amino]benzamide is not fully understood, and further research is needed to elucidate its molecular targets and pathways. Overall, 2-[(4-phenylbutanoyl)amino]benzamide is a promising research tool with potential therapeutic applications, and further research is needed to explore its full potential.
合成法
The synthesis of 2-[(4-phenylbutanoyl)amino]benzamide involves the reaction between 4-phenylbutyric acid and 2-aminobenzamide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent, and the product is purified by recrystallization. The yield of 2-[(4-phenylbutanoyl)amino]benzamide is usually high, and the purity can be confirmed by various analytical techniques such as NMR and HPLC.
科学的研究の応用
2-[(4-phenylbutanoyl)amino]benzamide has been extensively used as a research tool in various biochemical and physiological experiments. It has been shown to inhibit the aggregation of misfolded proteins, including cystic fibrosis transmembrane conductance regulator (CFTR) and amyloid beta peptide, which are associated with various diseases such as cystic fibrosis and Alzheimer's disease. 2-[(4-phenylbutanoyl)amino]benzamide has also been used to modulate the activity of enzymes such as histone deacetylases (HDACs) and proteasomes, which are involved in the regulation of gene expression and protein degradation, respectively.
特性
IUPAC Name |
2-(4-phenylbutanoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c18-17(21)14-10-4-5-11-15(14)19-16(20)12-6-9-13-7-2-1-3-8-13/h1-5,7-8,10-11H,6,9,12H2,(H2,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXYOLADELBIHEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)NC2=CC=CC=C2C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methyl-1-[2-(1-naphthyloxy)ethyl]-1H-indole-3-carbonitrile](/img/structure/B5875361.png)
![2-(hydroxyimino)-N-[2-(1-piperidinyl)ethyl]acetamide hydrochloride](/img/structure/B5875362.png)
![1-allyl-5-[4-(methylthio)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5875369.png)
![N-{5-[(2-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-methylpropanamide](/img/structure/B5875375.png)




![5-[(2,6-dimethylphenoxy)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B5875408.png)

![N-(4-chloro-3-fluorophenyl)-2-(3H-imidazo[4,5-b]pyridin-2-ylthio)acetamide](/img/structure/B5875442.png)

![7,9,10,12-tetraazatricyclo[4.3.3.0~1,6~]dodecane-8,11-dione](/img/structure/B5875451.png)
